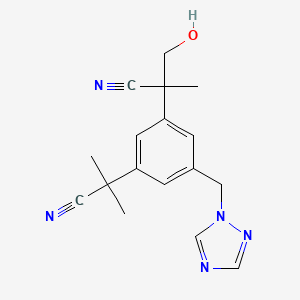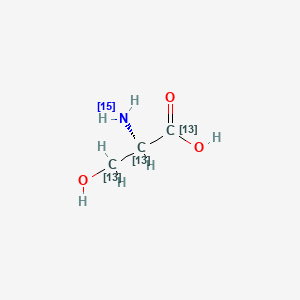
(2R)-2-(15N)azanyl-3-hydroxy(1,2,3-13C3)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(15N)azanyl-3-hydroxy(1,2,3-13C3)propanoic acid: is a compound of significant interest in various scientific fields due to its unique isotopic labeling. This compound is a derivative of propanoic acid, where specific carbon and nitrogen atoms are isotopically labeled with carbon-13 and nitrogen-15, respectively. Such isotopic labeling is crucial for tracing and studying metabolic pathways, reaction mechanisms, and molecular interactions in various research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(15N)azanyl-3-hydroxy(1,2,3-13C3)propanoic acid typically involves multi-step organic synthesis. The starting materials are often isotopically labeled precursors, such as carbon-13 labeled glycerol and nitrogen-15 labeled ammonia. The synthesis involves the following steps:
Isotopic Labeling of Precursors: The initial step involves the preparation of isotopically labeled precursors. For instance, carbon-13 labeled glycerol can be synthesized through microbial fermentation using carbon-13 labeled glucose.
Formation of Intermediate Compounds: The labeled precursors undergo a series of chemical reactions, including oxidation, reduction, and substitution, to form intermediate compounds.
Final Conversion: The intermediate compounds are then converted to this compound through specific reaction conditions, such as controlled pH, temperature, and the use of catalysts.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes:
Large-Scale Fermentation: Utilizing bioreactors for the microbial fermentation of carbon-13 labeled glucose to produce carbon-13 labeled glycerol.
Chemical Synthesis: Employing large-scale chemical reactors for the subsequent synthesis steps, ensuring precise control over reaction conditions to maintain isotopic purity.
Purification: Using advanced purification techniques, such as chromatography and crystallization, to isolate the final product with high isotopic enrichment.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-(15N)azanyl-3-hydroxy(1,2,3-13C3)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of isotopically labeled pyruvic acid.
Reduction: The carbonyl group can be reduced back to the hydroxyl group, regenerating the original compound.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions, often in the presence of a base like pyridine.
Major Products
Oxidation: Formation of isotopically labeled pyruvic acid.
Reduction: Regeneration of this compound.
Substitution: Formation of various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(15N)azanyl-3-hydroxy(1,2,3-13C3)propanoic acid has numerous applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Employed in metabolic flux analysis to understand cellular metabolism.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in studying metabolic disorders.
Industry: Applied in the production of isotopically labeled compounds for research and development purposes.
Wirkmechanismus
The mechanism of action of (2R)-2-(15N)azanyl-3-hydroxy(1,2,3-13C3)propanoic acid involves its incorporation into metabolic pathways. The isotopic labels allow researchers to trace the compound’s movement and transformation within biological systems. The molecular targets include enzymes involved in metabolic processes, and the pathways involve key reactions such as glycolysis and the citric acid cycle.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-2-azanyl-3-hydroxypropanoic acid: The non-isotopically labeled version of the compound.
(2R)-2-(15N)azanyl-3-hydroxypropanoic acid: Labeled only with nitrogen-15.
(2R)-2-azanyl-3-hydroxy(1,2,3-13C3)propanoic acid: Labeled only with carbon-13.
Uniqueness
The uniqueness of (2R)-2-(15N)azanyl-3-hydroxy(1,2,3-13C3)propanoic acid lies in its dual isotopic labeling, which provides a more comprehensive tool for studying complex biochemical processes. The combination of carbon-13 and nitrogen-15 labels allows for simultaneous tracking of carbon and nitrogen atoms, offering insights into the interplay between carbon and nitrogen metabolism.
Eigenschaften
Molekularformel |
C3H7NO3 |
|---|---|
Molekulargewicht |
109.064 g/mol |
IUPAC-Name |
(2R)-2-(15N)azanyl-3-hydroxy(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m1/s1/i1+1,2+1,3+1,4+1 |
InChI-Schlüssel |
MTCFGRXMJLQNBG-ROQAEYOOSA-N |
Isomerische SMILES |
[13CH2]([13C@H]([13C](=O)O)[15NH2])O |
Kanonische SMILES |
C(C(C(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


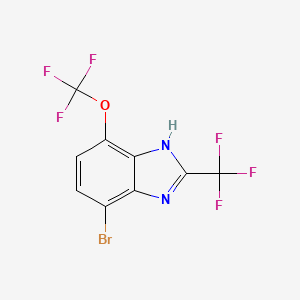

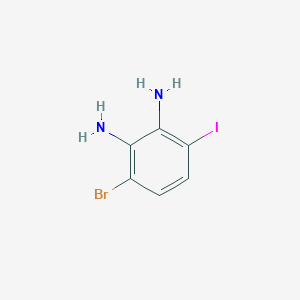
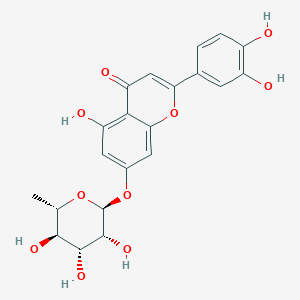
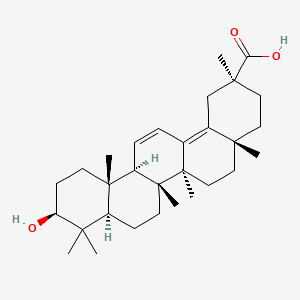

![1-Benzyl-4-bicyclo[1.1.1]pent-1-yl-piperazine](/img/structure/B15293126.png)
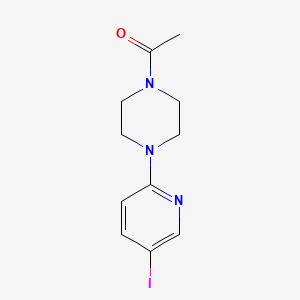
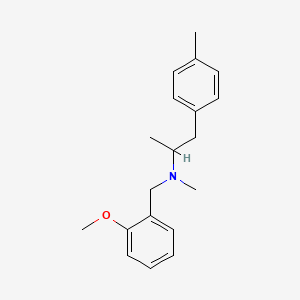
![[2-Bromo-3-fluoro-5-(trifluoromethyl)phenyl]methanol](/img/structure/B15293133.png)
![methyl (5Z)-5-ethylidene-4-[2-[(2Z)-2-[5-methoxycarbonyl-4-(2-methoxy-2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-ylidene]ethoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B15293136.png)
![[(2R,3R,4R,5R)-5-(6-benzamidopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxy-oxophosphanium](/img/structure/B15293141.png)
![tert-butyl N-[(3R,5S)-3,5-dihydroxy-1-adamantyl]carbamate](/img/structure/B15293145.png)
